molecular formula C21H26N2O4S B2458509 4-methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946221-96-1

4-methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2458509
CAS RN: 946221-96-1
M. Wt: 402.51
InChI Key: YPSWDAUBMCPJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

The study by Gelbrich, Haddow, and Griesser (2011) on Gliquidone, a compound with a complex molecular structure that includes benzenesulfonamide moiety, highlights the importance of intramolecular interactions and hydrogen bonding in determining molecular conformation and stability. Their findings could provide insights into how modifications in the benzenesulfonamide derivatives, similar to the compound , might influence molecular behavior and potential applications in drug design and development (Gelbrich, Haddow, & Griesser, 2011).

Antitumor and Antimicrobial Applications

Research by Alqasoumi et al. (2010) on novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as antitumor agents demonstrates the potential of similar structures for therapeutic use. Their work suggests that certain structural features can significantly enhance the cytotoxic activity against cancer cells, providing a basis for exploring the anticancer potential of the compound (Alqasoumi et al., 2010).

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2018) synthesized a series of sulfonamides that showed promising acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment. This highlights the potential of sulfonamide derivatives in the development of enzyme inhibitors that could serve as therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).

properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-20(24)23-10-6-7-16-8-9-17(13-19(16)23)22-28(25,26)18-11-14(2)21(27-4)15(3)12-18/h8-9,11-13,22H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSWDAUBMCPJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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